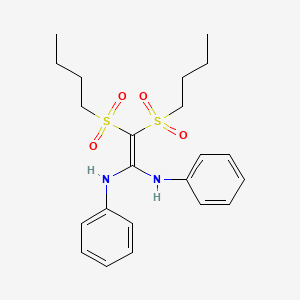![molecular formula C20H15BrN2O2S B11107970 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile](/img/structure/B11107970.png)
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(5-METHYL-2-FURYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a combination of aromatic rings, a sulfur atom, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(5-METHYL-2-FURYL)-3-PYRIDYL CYANIDE typically involves the alkylation of sodium 4-(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(5-METHYL-2-FURYL)-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(5-METHYL-2-FURYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(5-METHYL-2-FURYL)-3-PYRIDYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-BROMOPHENYLACETONITRILE: Shares the bromophenyl and nitrile groups but lacks the additional aromatic rings and sulfur atom.
4-BROMOBIPHENYL: Contains the bromophenyl group but differs in the overall structure and lacks the nitrile group.
Uniqueness
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(5-METHYL-2-FURYL)-3-PYRIDYL CYANIDE is unique due to its combination of multiple functional groups and aromatic rings, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C20H15BrN2O2S |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H15BrN2O2S/c1-12-9-16(19-8-3-13(2)25-19)17(10-22)20(23-12)26-11-18(24)14-4-6-15(21)7-5-14/h3-9H,11H2,1-2H3 |
InChI Key |
SNGSTUWRBYHAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=NC(=C2)C)SCC(=O)C3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-chlorophenoxy)-N'-[(2E,3E)-4-(3-nitrophenyl)but-3-en-2-ylidene]acetohydrazide](/img/structure/B11107887.png)
![N-(5-Chloro-2-methoxyphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11107893.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11107906.png)
![{ethyl 3-(amino-kappaN)-4,4,4-trifluoro-2-[1-(oxo-kappaO)ethyl]but-2-enoatato}(diphenyl)boron](/img/structure/B11107915.png)
![6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11107920.png)
![2-Hydroxy-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11107933.png)
![2-(1,3-benzothiazol-2-yl)-5-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenol](/img/structure/B11107939.png)
![3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11107957.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11107958.png)
![N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11107961.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107966.png)


![7-nitro-1H-imidazo[1,2-b]pyrazole](/img/structure/B11107989.png)
